
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C15H12N2O4S . It has a molecular weight of 316.33 . This compound is part of the oxadiazole family, which is known for its wide range of biological activities .
Synthesis Analysis
The synthesis of oxadiazole compounds involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . In one study, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazole compounds include cyclization, nucleophilic alkylation, and the formation of Schiff’s bases . The reaction is monitored by thin layer chromatography in a toluene–acetone solvent system .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 316.33 . Further details about its melting point, boiling point, and density are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One study involved the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) compared to the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Activity
Research on the synthesis, characterization, and evaluation of the antimicrobial activity of compounds containing 1,3,4-oxadiazole derivatives has been conducted. These studies demonstrate the potential of these compounds against various bacterial strains, indicating their significance in developing new antimicrobial agents. Compounds synthesized from cinnamic acid showed promising activity against both Gram-positive and Gram-negative bacteria compared to commercial antibiotics like gentamycin (Rahmouni & Othman, 2019). Another study highlighted the antimicrobial properties of synthesized 1,3,4-oxadiazole derivatives against fifteen different bacteria and the Leishmania major species, with findings indicating low to high activity levels (Ustabaş et al., 2020).
Material Science Applications
Compounds containing 1,3,4-oxadiazole fluorophores have been synthesized and characterized for their mesomorphic behavior and photo-luminescent properties, showing potential applications in liquid crystals and organic light-emitting diodes (OLEDs). These compounds exhibited cholesteric and nematic mesophases with wide temperature ranges, alongside intense absorption bands and strong blue fluorescence emissions, indicating their utility in material science and photoluminescence applications (Han et al., 2010).
Wirkmechanismus
Target of Action
Compounds with a similar oxadiazole structure have been reported to exhibit promising anticancer activity . They are known to inhibit the Epidermal Growth Factor Receptor (EGFR) enzyme , which plays a critical role in cell cycle regulation and is a validated target for most anticancer drugs .
Mode of Action
Oxadiazole derivatives are known to interact with their targets through hydrogen bonding . The nitrogen and oxygen atoms in the oxadiazole ring act as hydrogen bond acceptors, contributing to the binding affinity of these compounds .
Biochemical Pathways
Inhibition of egfr can lead to disruption of several downstream signaling pathways involved in cell proliferation, survival, and differentiation .
Result of Action
Inhibition of egfr by similar compounds has been associated with substantial anticancer efficacy .
Zukünftige Richtungen
The oxadiazole family of compounds, including “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate”, has shown promising results in various fields, particularly in medicinal chemistry . Future research could focus on exploring the potential of these compounds in different therapeutic applications, as well as improving their synthesis methods .
Biochemische Analyse
Cellular Effects
Oxadiazole derivatives have been reported to exhibit promising anticancer activity . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-11-6-8-12(9-7-11)22(18,19)21-14-5-3-2-4-13(14)15-17-16-10-20-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOOGPFIIVUEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

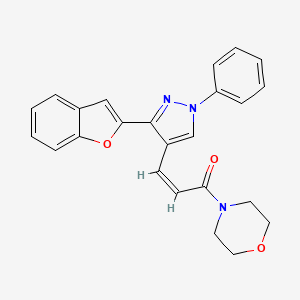
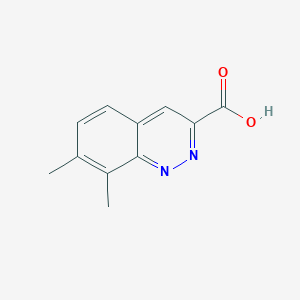
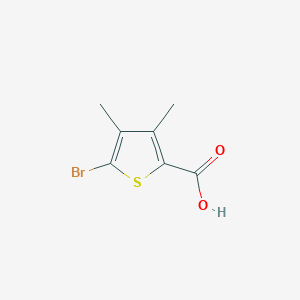
![3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2811481.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2811482.png)

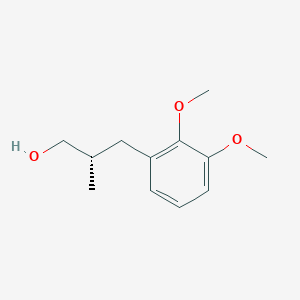
![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)
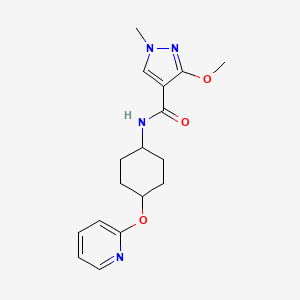

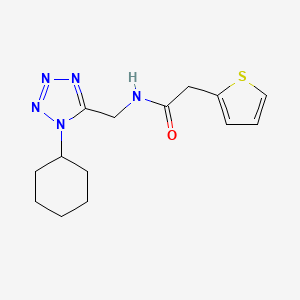
![3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2811497.png)
![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2811499.png)